

Unveiling the Selectivity of eIF4A3-IN-17: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: eIF4A3-IN-17

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In the competitive landscape of drug discovery, the precise targeting of molecular machinery is paramount. This guide provides a comprehensive comparison of **eIF4A3-IN-17**, a selective inhibitor of the DEAD-box RNA helicase eIF4A3, against other members of this critical enzyme family. The data presented herein, intended for researchers, scientists, and drug development professionals, highlights the compound's remarkable selectivity, supported by quantitative experimental data and detailed protocols.

Eukaryotic initiation factor 4A3 (eIF4A3) is a core component of the exon junction complex (EJC), playing a pivotal role in mRNA splicing, transport, and nonsense-mediated decay (NMD). Its dysregulation has been implicated in various diseases, making it an attractive therapeutic target. **eIF4A3-IN-17**, also known as compound 53a, has emerged as a potent and selective chemical probe to investigate the functions of eIF4A3.

Performance Comparison: eIF4A3-IN-17 versus other DEAD-box Helicases

The inhibitory activity of **eIF4A3-IN-17** was assessed against a panel of DEAD-box helicases using an RNA-dependent ATPase assay. This assay measures the hydrolysis of ATP, a crucial step in the helicase catalytic cycle, and thus provides a quantitative measure of enzyme inhibition. The results, summarized in the table below, demonstrate the high selectivity of **eIF4A3-IN-17** for its primary target.

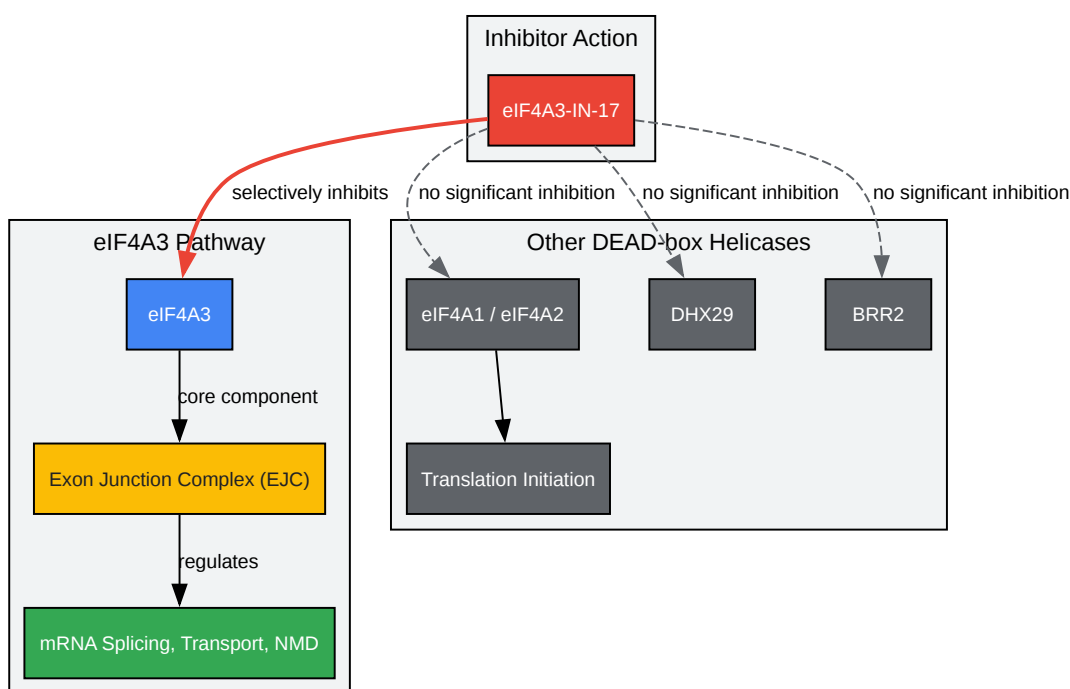
Target Helicase	IC50 (µM)	Fold Selectivity vs. eIF4A3
eIF4A3	0.26	-
eIF4A1	>100	>384-fold
eIF4A2	>100	>384-fold
DHX29	>100	>384-fold
BRR2	>100	>384-fold

Table 1: Cross-reactivity Profile of **eIF4A3-IN-17**. The half-maximal inhibitory concentration (IC50) of **eIF4A3-IN-17** was determined for eIF4A3 and a panel of other DEAD-box helicases. The data clearly indicates that **eIF4A3-IN-17** is highly selective for eIF4A3, with no significant inhibitory activity observed against other tested helicases at concentrations up to 100 µM^[1].

Understanding the Mechanism of Inhibition

The following diagram illustrates the selective inhibition of eIF4A3 by **eIF4A3-IN-17** within the cellular context of the exon junction complex and its comparison to other DEAD-box helicases.

Mechanism of eIF4A3-IN-17 Selective Inhibition

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References

- 1. eIF4A3 inhibitor 53a | eIF4A3 inhibitor Probechem Biochemicals [probechem.com]

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